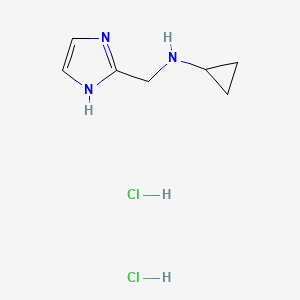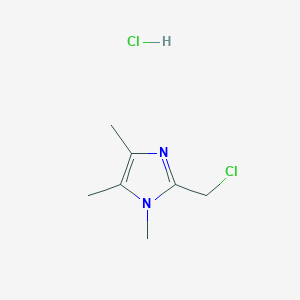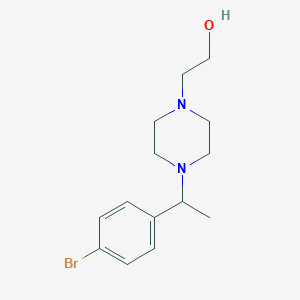
2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol
Vue d'ensemble
Description
“2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol” is a chemical compound with the CAS Number: 1355532-16-9 . It has a molecular weight of 313.24 . The IUPAC name for this compound is 2-{4-[1-(4-bromophenyl)ethyl]-1-piperazinyl}ethanol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The incorporation of the piperazine ring into biologically active compounds can be accomplished through a Mannich reaction . The product is typically purified by crystallization from 96% ethanol .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21BrN2O/c1-12(13-2-4-14(15)5-3-13)17-8-6-16(7-9-17)10-11-18/h2-5,12,18H,6-11H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.It is typically stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Antibacterial Activity
This compound has been shown to possess promising antibacterial properties. It’s particularly effective against both Gram-negative and Gram-positive bacteria, which makes it a potential candidate for developing new antibacterial agents .
Antifungal Applications
Similar to its antibacterial uses, this compound also exhibits antifungal activity. This can be crucial in the development of treatments for fungal infections, which are becoming increasingly resistant to existing medications .
Antiparasitic Effects
The piperazine moiety found in this compound is known for its antiparasitic effects. This makes it a valuable compound for research into treatments for parasitic infections .
Antitumor Potential
There is evidence to suggest that derivatives of this compound can have antitumor effects. This is particularly relevant in the search for new chemotherapeutic agents that can target cancer cells effectively .
Antidepressant and Antipsychotic Uses
The structure of this compound is similar to that of known antidepressant and antipsychotic drugs. This suggests potential applications in the treatment of mental health disorders .
Anti-inflammatory Properties
Compounds with a piperazine ring, such as this one, often exhibit anti-inflammatory properties. This could be beneficial in the treatment of chronic inflammatory diseases .
Anticoagulant Applications
Research has indicated that piperazine derivatives can act as anticoagulants. This application is important in the prevention and treatment of thrombotic disorders .
Neurodegenerative Disease Research
The compound’s structure is conducive to research into treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s, offering hope for advancements in this challenging field .
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-[1-(4-bromophenyl)ethyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-12(13-2-4-14(15)5-3-13)17-8-6-16(7-9-17)10-11-18/h2-5,12,18H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLMBAWFWFODKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442631.png)

![3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1442634.png)
![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)

![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)

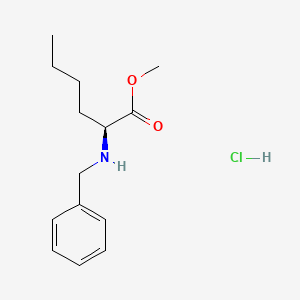
![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)
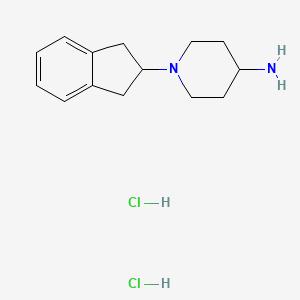
![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1442645.png)
